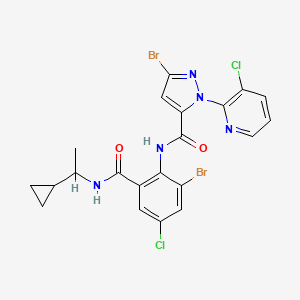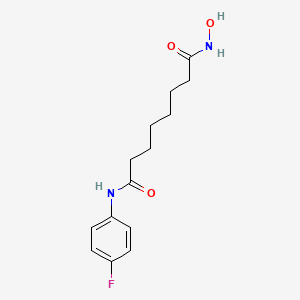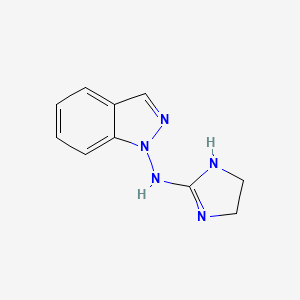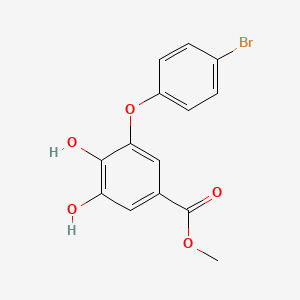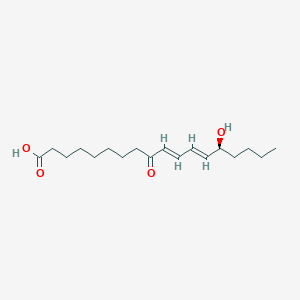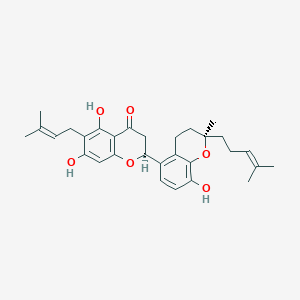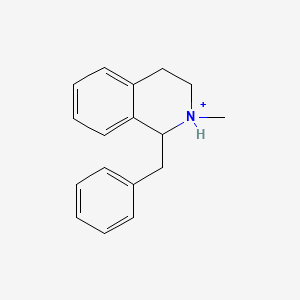
1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium is conjugate acid of 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline arising from protonation of the tertiary amino group. It is a conjugate acid of a 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Research
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been identified as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). It's found at higher levels in some Parkinson's disease patients and may be associated with the disease. Repeated administration of 1BnTIQ in mice induces behavioral abnormalities linked to Parkinson's disease, suggesting a potential relationship with idiopathic Parkinson's disease (Kotake et al., 1995).
Chemical Behavior and Synthesis
1,6,7-Trisubstituted 2-methyl-1,2,3,4-tetrahydroisoquinolinium 2-methylides, including variants with a 1-benzyl substitution, undergo a range of chemical reactions, including fluoride-ion induced desilylation. These reactions demonstrate the compound's versatility in chemical synthesis (Sato et al., 1992).
Neuroprotective Effects
Studies have explored the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) against various neurotoxins, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline. These investigations indicate potential applications in treating neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).
Potential as Anticancer Agents
1,2,3,4-Tetrahydroisoquinoline derivatives, including those with a 1-benzyl substitution, have been studied as potential anticancer agents. Their cytotoxicity against various cancer cell lines highlights their potential in pharmaceutical research (Redda et al., 2010).
Dopamine Receptor Ligands
1-Benzyl-1,2,3,4-tetrahydroisoquinolines have been studied as D1 dopamine receptor ligands, contributing to understanding the mechanisms of neurological disorders and the development of new treatments (Charifson et al., 1989).
Eigenschaften
Produktname |
1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium |
|---|---|
Molekularformel |
C17H20N+ |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C17H19N/c1-18-12-11-15-9-5-6-10-16(15)17(18)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3/p+1 |
InChI-Schlüssel |
VKRKVLLLTIHDEF-UHFFFAOYSA-O |
Kanonische SMILES |
C[NH+]1CCC2=CC=CC=C2C1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



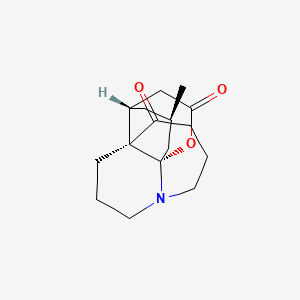
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1261302.png)
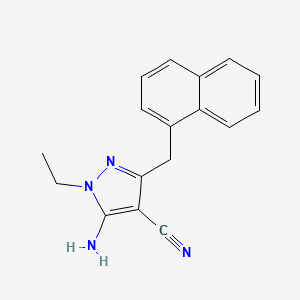
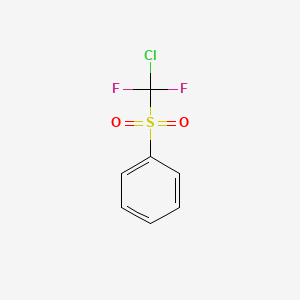

![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)

